2'-O-MOE-5MeU-3'-phosphoramidite

Antisense Oligonucleotides siRNA Thermal Stability

Designing theranostic antisense oligonucleotides (ASOs) requires balancing nuclease resistance, target affinity, and safety-trade-offs often mismanaged by 2'-OMe (poor stability) or LNA (hepatotoxicity risk). This monomer solves the gapmer wing synthesis challenge. - **Clinically Validated Scaffold**: Used in FDA-approved drugs (Mipomersen). - **Optimized Physicochemical Profile**: Enhanced duplex stability & nuclease resistance with reduced off-target effects vs. LNA. - **Extended Half-Life**: Enables infrequent dosing (multi-week tissue persistence). - **Immediate Supply**: Packaged for solid-phase synthesizers.

Molecular Formula C43H55N4O10P
Molecular Weight 818.9 g/mol
Cat. No. B10856750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-MOE-5MeU-3'-phosphoramidite
Molecular FormulaC43H55N4O10P
Molecular Weight818.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
InChIInChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1
InChIKeyYFRRKZDUDXHJNC-ODXLBOQJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-MOE-5MeU-3'-phosphoramidite: Foundational ASO Monomer


2'-O-MOE-5MeU-3'-phosphoramidite (CAS 163878-63-5) is a nucleoside phosphoramidite monomer used in the solid-phase synthesis of modified oligonucleotides [1]. It features a 2'-O-methoxyethyl (MOE) group on the ribose sugar and a 5-methyl group on the uracil base. This specific combination of modifications is a key building block for generating second-generation antisense oligonucleotides (ASOs) and siRNAs with enhanced pharmacokinetic properties, forming the structural foundation for multiple FDA-approved therapeutics [2].

Workflow Solid-phase ASO synthesis via phosphoramidite chemistry
Design Role Installs 2′-MOE-5-methyluridine into gapmer wing residues
Context Reported modification in clinically-studied ASO candidates; research use only

2'-O-MOE-5MeU vs. In-Class Analogs


Substituting 2'-O-MOE-5MeU-3'-phosphoramidite with other seemingly similar modified phosphoramidites (e.g., 2'-OMe, LNA, 2'-F) is a significant scientific risk. While all these sugar modifications enhance nuclease resistance and binding affinity relative to unmodified RNA, their quantitative impact on duplex stability (Tm), hybridization specificity, immune stimulation, and overall potency differs substantially [1]. For instance, 2'-MOE and 2'-OMe provide similar but not identical thermal stabilization per nucleotide [2], and 2'-MOE demonstrates a unique balance of properties that has led to its validation in multiple FDA-approved drugs, a benchmark not met by all alternatives [3]. A direct substitution can alter the structure, leading to compromised activity, unexpected toxicity, or failed therapeutic development. The following quantitative evidence is essential for informed procurement decisions.

2′-OMe replacement May reduce exonuclease resistance; reported in vivo stability profile may not transfer
LNA replacement Higher binding affinity may alter off-target profile; reported hepatotoxicity context differs
cEt or tcDNA replacement Tissue distribution and extra-hepatic activity profile may shift; direct substitution requires validation

Quantitative Evidence: 2'-O-MOE vs. Analogs


Binding Affinity: MOE vs. LNA & 2'-OMe Gapmers

2'-O-MOE modification enhances duplex melting temperature (Tm) to a degree that is comparable to 2'-OMe but less than that of 2'-F. The 2'-MOE group increases ΔTm by 0.9 to 1.6 °C per modification [1], which is similar to the 2'-OMe effect [2]. In contrast, a 2'-F modification offers a substantially greater increase of approximately 2.5 °C per modified nucleotide [1].

Binding Affinity
Head-to-head
MOE gapmer Kd = 20.3 nM; 2′-OMe 151.2 nM; LNA 416.9 nM
Balanced affinity supports RNase H cleavage without extreme LNA binding
ITC measurement; phosphorothioate backbone
Antisense Oligonucleotides siRNA Thermal Stability

Exonuclease Resistance: MOE vs. 2'-OMe

In functional comparisons of isosequential gapmer antisense oligonucleotides (ASOs), 2'-MOE-modified ASOs show different potency profiles compared to locked nucleic acid (LNA) and ethylene-bridged nucleic acid (ENA) analogs. A study directly comparing a 2'-MOE gapmer (ISIS113715) to an ENA-modified analog (ENA-1) found that the ENA gapmer more effectively decreased plasma glucose levels and target gene expression in diabetic mice [1]. Similarly, an LNA-modified gapmer (5005) was reported to more effectively downregulate the Bcl-xL target gene in cancer cells than its 2'-MOE counterpart (4625) [2].

Exonuclease Resistance
Class-level
2′-MOE: improved nuclease resistance; 2′-OMe-PO: relatively poor stability in vivo
Stability context differentiates MOE for in vivo research models
Qualitative comparison; nuclease assay inference
Antisense Therapy Gapmer In Vivo Efficacy

Tissue Half-Life: MOE ASOs

In a systematic study of a phosphodiester (PO) backbone oligonucleotide, a fully 2'-MOE-modified oligonucleotide exhibited a theoretical Tm of 97.0 °C and an experimental Kd of 31.4 nM. This is a significantly tighter binding affinity than the comparable 2'-OMe oligonucleotide, which had a theoretical Tm of 88.2 °C and an experimental Kd of 71.0 nM [1]. The 2'-MOE gapmer design showed an experimental Tm of 73.5 °C and a Kd of 47.4 nM, while an LNA gapmer had a higher theoretical Tm of 87.7 °C but a much weaker binding affinity with a Kd of 299.8 nM [1].

Tissue Half-Life
Cross-study comparable
~27 days in monkey plasma; slow tissue elimination (multiple days)
Supports extended-interval administration study design
Based on ISIS 104838 PK study
Oligonucleotide Binding Affinity Thermodynamics

In Vivo Silencing: MOE vs. LNA Gapmer

The 2'-MOE modification confers superior nuclease resistance compared to the 2'-OMe modification. A landmark study demonstrated that 2'-MOE-modified oligonucleotides exhibit greater stability than their 2'-OMe counterparts at the same positions [1]. This is supported by a comparative review which notes that 2'-OMe modification provides 'poor stability: compared with 2'-MOE and 2'-F' [2]. The enhanced resistance is attributed to the replacement of the nucleophilic 2'-hydroxyl group and the unique conformational effects of the MOE side chain [1].

In Vivo Silencing
Head-to-head
MOE gapmer: significant Malat1 reduction at ~2.2 mg/kg; LNA gapmer: ~1.5 mg/kg
Comparable lung silencing supports MOE for pulmonary research models
Mouse intratracheal administration
Oligonucleotide Stability Nuclease Resistance Serum Stability

Potency and Therapeutic Index: MOE vs. cEt & tcDNA

2'-O-MOE-5MeU-3'-phosphoramidite (CAS 163878-63-5) is a widely available building block from multiple commercial suppliers, ensuring a robust and competitive supply chain . Reputable vendors consistently offer this product with a high purity specification, typically ≥98% as measured by HPLC, which is a critical quality attribute for efficient oligonucleotide synthesis . This level of purity and the broad commercial availability are essential for reducing manufacturing risk and ensuring batch-to-batch consistency in research and development.

Liver mRNA ED50
Head-to-head
MOE gapmer ED50 = 3.9 mg/kg; comparable liver potency to tcDNA
MOE shows extra-hepatic activity advantage in research models
s.c. administration in mice; SR-B1 mRNA target
Procurement Quality Control Supply Chain

Best Applications for 2'-O-MOE-5MeU Phosphoramidite


Gapmer ASOs with Optimized Therapeutic Index

2'-O-MOE-5MeU-3'-phosphoramidite is a critical building block for synthesizing gapmer ASOs. Its unique combination of moderate Tm increase (0.9-1.6 °C), high binding affinity (e.g., Kd of 47.4 nM for a PO gapmer), and superior nuclease resistance over 2'-OMe makes it the gold standard for the 'wings' of a gapmer design [1][2][3]. This architecture has been clinically validated in multiple FDA-approved drugs, making it the preferred choice for programs aiming for clinical translation [4].

Long Half-Life ASOs for Infrequent Dosing

The 2'-O-MOE modification can be strategically incorporated into the guide or passenger strand of siRNAs to enhance their stability and prolong their activity in vivo. The high nuclease resistance conferred by MOE, which is superior to that of 2'-OMe, is critical for systemic delivery [2]. Its use can lead to prolonged gene silencing effects and reduced dosing frequency, making it a key component for developing siRNA-based drugs.

Extra-Hepatic Tissue Targeting with ASOs

For SSOs, where RNase H-mediated cleavage is undesired, uniform modification with 2'-MOE residues provides a high-affinity, nuclease-resistant binder. Its moderate Tm increase relative to 2'-F or LNA is advantageous in this context, as excessively strong binding can impede the dynamic process of splice modulation [1]. The 2'-MOE modification thus allows for potent and specific steric blocking of splicing factors without triggering transcript degradation.

De-Risked Clinical Development for ASOs

Given its status as a well-established, widely available building block with a robust supply chain and consistent high purity (≥98%), 2'-O-MOE-5MeU-3'-phosphoramidite is ideally suited for process development and large-scale GMP manufacturing . This reduces supply chain risk and ensures the reproducibility required for clinical and commercial oligonucleotide production.

Application
Selection Property
Validation Focus
Gapmer ASO design for target engagement studies
Balanced binding affinity profile
RNase H-mediated cleavage efficiency
Extended-interval administration research
Long tissue half-life characterization
Pharmacokinetic modeling in research species
Extra-hepatic tissue distribution studies
Favorable biodistribution to lung, kidney, heart
Tissue-specific target knockdown
Translational ASO research with characterized modification
Reported clinical translation context
Safety-related endpoint comparison with LNA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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